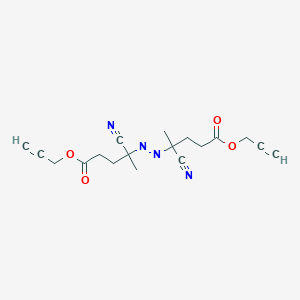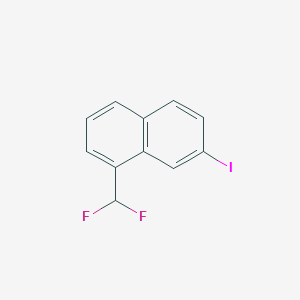
1,3-Di(propan-2-yl)urea,sulfur trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Pigment Blue 56, also known by its chemical name 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Blue 56 involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes the condensation of 3-methylaniline with benzaldehyde derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Blue 56 is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and color properties .
化学反应分析
Types of Reactions
C.I. Pigment Blue 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the color properties of the pigment.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original pigment, each with unique color and stability properties. These derivatives can be used in different applications depending on their specific characteristics .
科学研究应用
C.I. Pigment Blue 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
作用机制
The mechanism by which C.I. Pigment Blue 56 exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to interact with various substrates, providing color and stability to the final product .
相似化合物的比较
Similar Compounds
Similar compounds to C.I. Pigment Blue 56 include:
C.I. Pigment Blue 15: Known for its use in printing inks and paints.
C.I. Pigment Blue 60: Used in high-performance coatings and plastics.
Uniqueness
C.I. Pigment Blue 56 is unique due to its specific chemical structure, which provides distinct color properties and stability. Unlike other blue pigments, it offers a combination of vibrant color, chemical stability, and versatility in various applications .
属性
分子式 |
C40H35N3O3S |
|---|---|
分子量 |
637.8 g/mol |
IUPAC 名称 |
4-[[4-[bis[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41-42H,1-3H3,(H,44,45,46) |
InChI 键 |
TXAUDDRTMUBUAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)O)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
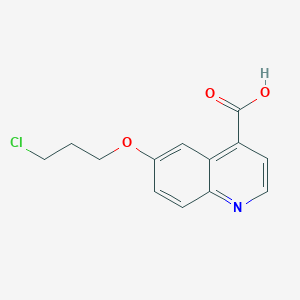
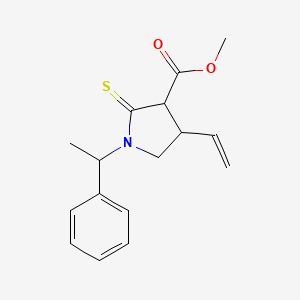
![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)

![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)

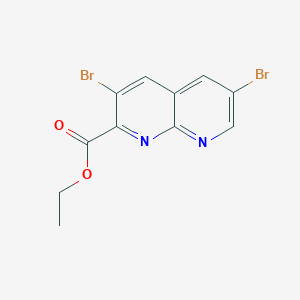
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
